molecular formula C23H22N2 B15080487 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene

4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene

Cat. No.: B15080487
M. Wt: 326.4 g/mol
InChI Key: VEINLXLFXYNZOF-UHFFFAOYSA-N
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Description

4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene is a complex organic compound with a unique structure that includes both phenyl and tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene typically involves multi-step organic reactions. One common method includes the reaction of aryliso(thio)cyanates with corresponding arylamines in a dry solvent such as benzene . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and implementing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Toluenesulfonyl chloride in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Properties

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

IUPAC Name

6-(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C23H22N2/c1-17-10-12-18(13-11-17)21-15-24-16-22(19-7-3-2-4-8-19)25-14-6-5-9-20(21)23(24)25/h2-4,7-8,10-13,15-16H,5-6,9,14H2,1H3

InChI Key

VEINLXLFXYNZOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(N4C3=C2CCCC4)C5=CC=CC=C5

Origin of Product

United States

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